molecular formula C18H28O2 B12532666 [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene CAS No. 656836-58-7

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene

Cat. No.: B12532666
CAS No.: 656836-58-7
M. Wt: 276.4 g/mol
InChI Key: WGPHVDYIRNWOOH-GOSISDBHSA-N
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Description

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a methylidenenonyl chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene typically involves the following steps:

    Formation of the methoxymethoxy group: This can be achieved by reacting a suitable alcohol with methoxymethyl chloride in the presence of a base.

    Attachment of the methylidenenonyl chain: This step involves the formation of a carbon-carbon double bond, which can be accomplished through various methods such as Wittig reaction or olefination.

    Coupling with benzene: The final step involves coupling the intermediate with a benzene ring, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbon-carbon double bond in the methylidenenonyl chain can be reduced to form saturated hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used for electrophilic substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions with biomolecules, while the methylidenenonyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene: Unique due to its specific functional groups and structure.

    Methoxybenzene (anisole): Similar in having a methoxy group attached to a benzene ring but lacks the methylidenenonyl chain.

    Methylidenebenzene (styrene): Contains a carbon-carbon double bond attached to a benzene ring but lacks the methoxymethoxy group.

Uniqueness

This compound is unique due to the combination of its methoxymethoxy group and methylidenenonyl chain, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

656836-58-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene

InChI

InChI=1S/C18H28O2/c1-4-5-7-10-16(2)18(20-15-19-3)14-13-17-11-8-6-9-12-17/h6,8-9,11-12,18H,2,4-5,7,10,13-15H2,1,3H3/t18-/m1/s1

InChI Key

WGPHVDYIRNWOOH-GOSISDBHSA-N

Isomeric SMILES

CCCCCC(=C)[C@@H](CCC1=CC=CC=C1)OCOC

Canonical SMILES

CCCCCC(=C)C(CCC1=CC=CC=C1)OCOC

Origin of Product

United States

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